molecular formula C12H17O4P B14431274 Diethyl (1-hydroxy-2-phenylethenyl)phosphonate CAS No. 79439-61-5

Diethyl (1-hydroxy-2-phenylethenyl)phosphonate

Cat. No.: B14431274
CAS No.: 79439-61-5
M. Wt: 256.23 g/mol
InChI Key: ASXCYKABHSYRNO-UHFFFAOYSA-N
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Description

Diethyl (1-hydroxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-hydroxy-2-phenylethenyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the phosphite anion attacks the carbonyl carbon, followed by protonation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-hydroxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (1-hydroxy-2-phenylethenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (1-hydroxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The compound’s ability to form stable C-P bonds makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Properties

CAS No.

79439-61-5

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-phenylethenol

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10,13H,3-4H2,1-2H3

InChI Key

ASXCYKABHSYRNO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CC1=CC=CC=C1)O)OCC

Origin of Product

United States

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